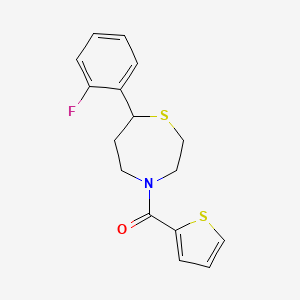

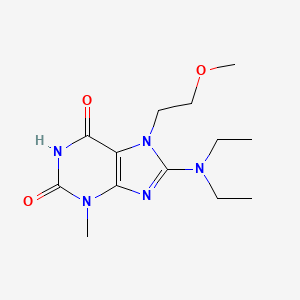

![molecular formula C25H20N2O9 B2378544 4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide] CAS No. 104677-73-8](/img/structure/B2378544.png)

4,4'-Carbonylbis[N-(3-carboxypropyl)phthalimide]

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of such compounds often involves the dehydrative condensation of phthalic anhydride at high temperatures with primary amines . When the amine is not readily accessible, the direct N-alkylation of phthalimides with alcohols under Mitsunobu conditions and of potassium phthalimide with alkyl halides are popular alternative approaches .Chemical Reactions Analysis

Phthalimides, such as 4,4’-Carbonylbis[N-(3-carboxypropyl)phthalimide], are involved in various reactions. These include reactions with alkyl halides, ammonia, and other amines . They can also undergo reduction with lithium aluminum hydride .Scientific Research Applications

Medicinal Chemistry Applications

Phthalimide derivatives have been explored for their potential in medicinal chemistry, particularly in the development of antipsychotic agents. A study by Norman, Minick, and Rigdon (1996) investigated phthalimide and isoindolinone derivatives linked to 4-(1,2-benzisothiazol-3-yl)-1-piperazinyl, evaluating their affinity at dopamine D2 and serotonin 5-HT1a and 5-HT2 receptors. This research highlights the role of phthalimide derivatives in designing compounds with potential antipsychotic activity, where the length and conformation of the linking bridge significantly impact biological activity (Norman, Minick, & Rigdon, 1996).

Polymer Science Applications

In polymer science, phthalimide derivatives serve as key monomers for synthesizing high-performance polymers. Behniafar and Banihashemi (2004) synthesized a series of aromatic poly(amide-imide)s using a new dicarboxylic acid derived from phthalimide, which exhibited excellent solubility, thermal stability, and glass-transition temperatures. This study demonstrates the utility of phthalimide-based compounds in creating advanced materials with desirable properties for various applications (Behniafar & Banihashemi, 2004).

Organic Chemistry Applications

Phthalimide derivatives are also significant in organic synthesis, where they are used as intermediates in various reactions. Pratsch, Lackner, and Overman (2015) explored the use of N-(acyloxy)phthalimides for generating tertiary carbon radicals via visible-light photocatalysis, enabling the formation of new quaternary carbons. This research showcases the application of phthalimide derivatives in facilitating complex synthetic transformations, contributing to the development of new synthetic methodologies (Pratsch, Lackner, & Overman, 2015).

Safety and Hazards

The safety data sheet for a similar compound, 3,3,4,4-Benzophenonetetracarboxylic dianhydride, indicates that it may cause an allergic skin reaction, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name |

4-[5-[2-(3-carboxypropyl)-1,3-dioxoisoindole-5-carbonyl]-1,3-dioxoisoindol-2-yl]butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H20N2O9/c28-19(29)3-1-9-26-22(33)15-7-5-13(11-17(15)24(26)35)21(32)14-6-8-16-18(12-14)25(36)27(23(16)34)10-2-4-20(30)31/h5-8,11-12H,1-4,9-10H2,(H,28,29)(H,30,31) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLBLIQLSJOGVEI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)CCCC(=O)O)C(=O)N(C2=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H20N2O9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

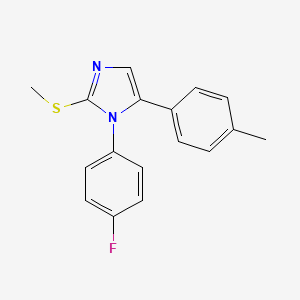

![3-benzyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2378463.png)

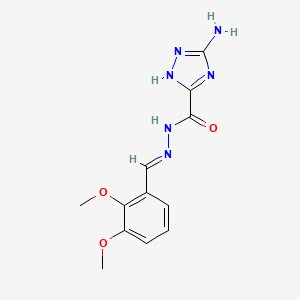

![{4-[(Benzylsulfonyl)methyl]-4-hydroxypiperidino}[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2378467.png)

![4,4'-[(1,2,3,3,4,4-Hexafluorocyclobutane-1,2-diyl)bis(oxy)]bisphenol](/img/structure/B2378474.png)

![1-(Methoxymethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B2378477.png)

![4-(6-methoxy-4-methyl-2,3-dihydro-1H-pyrrolo[3,2-c]quinolin-1-yl)phenyl methyl ether](/img/structure/B2378479.png)

![1'-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2378481.png)

![1-(4-Bromophenyl)-2-((3-fluorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2378482.png)